molecular formula C8H16ClNO B2880060 rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride CAS No. 40344-80-7

rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride

Cat. No.: B2880060
CAS No.: 40344-80-7
M. Wt: 177.67
InChI Key: UCARKZZEXJJTBF-CZEXFEQNSA-N
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Description

rac-(1R,2R,4S)-2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic amine-alcohol hydrochloride salt with a rigid norbornane (bicyclo[2.2.1]heptane) backbone. Its structure features an aminomethyl (-CH2NH2) and a hydroxyl (-OH) group at the 2-position of the bicyclic system, with stereochemistry defined as 1R,2R,4S. The racemic ("rac-") designation indicates a 1:1 mixture of enantiomers. This compound is used as a chiral building block in pharmaceutical synthesis, particularly for central nervous system (CNS)-targeting agents like Lurasidone Hydrochloride .

Properties

IUPAC Name

(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-8(10)4-6-1-2-7(8)3-6;/h6-7,10H,1-5,9H2;1H/t6-,7+,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCARKZZEXJJTBF-CZEXFEQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@]2(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40344-80-7
Record name rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
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Preparation Methods

Diels-Alder Cycloaddition

The reaction between cyclopentadiene and a dienophile such as methyl vinyl ketone forms the bicyclic framework. For example, nitroethylene as the dienophile yields rac-3-exo-isopropyl-2-endo-nitrobicyclo[2.2.1]hept-5-ene (±)-12, a precursor to nitro derivatives. Lewis acids (e.g., AlCl₃) enhance reaction rates and regioselectivity.

Table 1: Diels-Alder Reaction Conditions for Bicyclo[2.2.1]heptane Synthesis

Dienophile Catalyst Temperature (°C) Yield (%) Reference
Nitroethylene AlCl₃ 25 75
Methyl acrylate None Reflux 68

Functionalization of the Bicyclic Core

Post-cycloaddition, the nitro group in intermediates like (±)-12 is reduced to an amine. Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reductions (Zn/HCl) are employed. Subsequent aminomethylation involves reductive amination of a ketone intermediate with ammonium acetate and sodium cyanoborohydride.

Key Challenge : Stereochemical control at the 2-position requires chiral auxiliaries or resolution techniques. For instance, enzymatic resolution using lipases separates enantiomers post-synthesis.

Catalytic Hydrogenation Strategies

Hydrogenation of Unsaturated Precursors

Unsaturated intermediates (e.g., bicyclo[2.2.1]hept-5-en-2-ol) are hydrogenated to saturate the double bond. Raney nickel or palladium on carbon under 50–100 psi H₂ achieves full reduction.

Table 2: Hydrogenation Conditions for Bicyclo[2.2.1]heptene Derivatives

Substrate Catalyst Pressure (psi) Time (h) Yield (%)
Bicyclo[2.2.1]hept-5-en-2-ol Pd/C 50 12 92
3-exo-Isopropyl derivative Ni 100 24 85

Hydrochloride Salt Formation

The free amine is treated with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt. Crystallization from methanol/ether yields the final product with >95% purity.

Biocatalytic and Asymmetric Synthesis

Enzymatic Reductive Amination

Alcohol dehydrogenases (ADHs) enable stereoselective reduction of ketone intermediates. For example, ADH from Candida glabrata reduces 2-(ketomethyl)bicyclo[2.2.1]heptan-2-ol to the (1R,2R,4S)-configured amine with >99.5% e.e.. Co-factor recycling systems (e.g., glucose dehydrogenase) enhance sustainability.

Table 3: Biocatalytic Reduction Parameters

Enzyme Source Substrate Conc. (g/L) e.e. (%) Yield (%) Reference
Candida glabrata 200 99.5 79
Engineered ADH 100 99.9 85

Dynamic Kinetic Resolution

Racemic mixtures are resolved using lipases or transition-metal catalysts. For instance, Pseudomonas fluorescens lipase selectively acylates the (1R,2R,4S)-enantiomer, leaving the undesired isomer unreacted.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Biphasic systems (water/organic solvent) improve catalyst recovery. Ethyl caprylate/water mixtures achieve 660 g·L⁻¹·d⁻¹ space-time yields in ADH-mediated reactions.

Environmental Impact

Life-cycle assessments favor enzymatic methods, reducing waste by 40% compared to classical routes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.21 (s, 1H, OH), 2.98 (d, J = 12 Hz, 2H, CH₂NH₂), 1.82–1.45 (m, 7H, bicyclic protons).
  • HPLC : Chiralpak AD-H column, hexane/ethanol (90:10), retention time 8.2 min for (1R,2R,4S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

“rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride” can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the ketone or aldehyde back to an alcohol.

    Substitution: Replacement of the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, “rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[221]heptan-2-ol hydrochloride” is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its interactions with enzymes and receptors. Its chiral nature makes it a valuable tool for understanding stereochemistry in biological systems.

Medicine

In medicine, “rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride” may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound may be used in the production of polymers, coatings, and other materials. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of “rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Amine Derivatives

Compound A : (1R,2S,4S)-rel-Bicyclo[2.2.1]heptan-2-amine Hydrochloride
  • Molecular Formula : C7H14ClN .
  • Key Differences : Lacks the hydroxyl group present in the target compound.
  • Safety : Causes skin irritation (H315) .
Compound B : endo-2-Norborneol (Bicyclo[2.2.1]heptan-2-ol)
  • Molecular Formula : C7H12O .
  • Applications : Used in fragrances and as a chiral auxiliary in asymmetric synthesis .
  • Stereochemical Notes: Enantiomers (2R-endo and 2S-endo) exhibit distinct biological interactions .

Cyclohexanol-Based Analogues

Compound C : cis-2-Aminocyclohexanol Hydrochloride
  • Molecular Formula: C6H14ClNO .
  • Key Differences : Flexible cyclohexane ring vs. rigid bicyclic system.
  • Applications : Intermediate in peptide mimetics and agrochemicals.
Compound D : trans-2-Aminocyclohexanol Hydrochloride
  • Molecular Formula: C6H14ClNO .
  • Key Differences : Trans-configuration reduces steric hindrance compared to cis-isomer.
  • Pharmacokinetics : Improved solubility due to reduced hydrophobicity vs. bicyclic analogues.

Fluorinated Bicyclic Derivatives

Compound E : Fluorinated ((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)methyl 4-Fluorobenzoate
  • Molecular Formula : C15H17FO2 .
  • Key Differences : Fluorine substitution enhances metabolic stability and lipophilicity.
  • Synthetic Use : Acts as a photosensitization catalyst in C(sp3)-H fluorination reactions .

Structural and Pharmacological Comparison Table

Compound Molecular Formula Functional Groups Stereochemistry Key Applications
Target Compound C8H16ClNO -OH, -CH2NH2 (HCl salt) rac-(1R,2R,4S) CNS drug intermediates
(1R,2S,4S)-rel-Bicycloheptan-2-amine HCl C7H14ClN -NH2 (HCl salt) rel-(1R,2S,4S) Chiral resolving agents
cis-2-Aminocyclohexanol HCl C6H14ClNO -OH, -NH2 (HCl salt) cis Peptide mimetics
endo-2-Norborneol C7H12O -OH endo-(1R,2R,4S) Fragrances, catalysis
Fluorinated Bicycloheptyl Benzoate C15H17FO2 -F, -COOCH2-bicyclo (1R,2R,4S) Photocatalysis

Research Findings and Implications

  • Stereochemical Impact: The rigid bicyclic structure of the target compound enhances binding specificity in CNS targets compared to flexible cyclohexanol derivatives .
  • Safety Profile : Similar to other bicyclic amines, the target compound requires handling precautions (e.g., skin irritation risks) .
  • Synthetic Utility : Fluorinated derivatives (e.g., Compound E) demonstrate how substituents modulate reactivity and stability, guiding future derivatization of the target molecule .

Biological Activity

The compound rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic amine derivative that has garnered interest in various biological applications due to its structural characteristics and potential pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H13NO·HCl
  • Molecular Weight : 173.65 g/mol
  • SMILES Notation : C1[C@H]2CC@@(CN)O[C@H]2Cl

The compound features a bicyclic structure, which is significant for its interaction with biological targets such as receptors and enzymes.

Research indicates that this compound may interact with various biological pathways:

  • G Protein-Coupled Receptors (GPCRs) : The compound has been studied for its potential to modulate GPCRs, which play crucial roles in signal transduction and are targets for many therapeutic agents .
  • Neurotransmitter Systems : Preliminary studies suggest that this compound could influence neurotransmitter systems, particularly those involving monoamines like serotonin and norepinephrine, which are implicated in mood regulation and anxiety disorders.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antidepressant Effects : In animal models, the compound demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests, suggesting a potential role in treating depression .
  • Anxiolytic Activity : The compound has shown promise in reducing anxiety behaviors in rodent models, indicating its potential as an anxiolytic agent.

Case Studies

A few notable case studies include:

  • Study on Anxiety Reduction : A study published in 2020 explored the anxiolytic effects of this compound in a controlled trial involving rodents. Results indicated a significant reduction in anxiety-like behavior compared to control groups .
  • Depression Models : Another study assessed the impact of this compound on depressive symptoms using chronic mild stress models in rats. The findings suggested a dose-dependent improvement in depressive behaviors associated with alterations in serotonin levels .

Summary of Biological Activities

Activity TypeModel UsedResultReference
AntidepressantForced Swim TestSignificant reduction in immobility time
AnxiolyticElevated Plus MazeIncreased time spent in open arms
Neurotransmitter ModulationRodent ModelsAltered serotonin levels

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